molecular formula C18H18F3NO2 B3010038 N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1705672-27-0

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B3010038
CAS No.: 1705672-27-0
M. Wt: 337.342
InChI Key: RPWOHKRPIWHCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group and a complex N-alkyl side chain. This structure incorporates a 2-methylphenyl group and a methoxy ether, making it a candidate for research in medicinal chemistry and drug discovery. Compounds containing the trifluoromethyl (-CF3) group are of significant interest in pharmaceutical development due to the group's ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets through its strong electron-withdrawing nature and lipophilicity . The specific molecular architecture of this benzamide derivative suggests potential for investigating its activity as a receptor antagonist or enzyme inhibitor, similar to other trifluoromethyl-substituted bioactive molecules . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. It is provided as a high-purity material to ensure reliable and reproducible results in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12-7-3-4-8-13(12)16(24-2)11-22-17(23)14-9-5-6-10-15(14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOHKRPIWHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-(2-methylphenyl)ethylamine and 2-(trifluoromethyl)benzoic acid.

    Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine and the carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

The compound N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is a notable chemical entity with various applications in scientific research and industry. This detailed article explores its applications, focusing on pharmacological, biochemical, and material science fields, supported by data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the trifluoromethyl group is known to enhance the potency of certain drugs against cancer cell lines. A study demonstrated that derivatives with this functional group showed significant cytotoxicity against various cancer types, suggesting potential for further development in oncological therapies .

Neuropharmacology

The compound's structural features may also position it as a candidate for neuropharmacological applications. Research into similar benzamide derivatives has shown promising results in modulating neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression or schizophrenia .

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying protein interactions and enzyme activities.

Enzyme Inhibition Studies

Compounds that incorporate trifluoromethyl groups often act as enzyme inhibitors. For example, studies have shown that similar compounds inhibit specific kinases involved in cancer progression. This suggests that this compound could be explored for its inhibitory effects on target enzymes .

Material Science

The incorporation of fluorinated compounds into materials science has gained attention due to their unique properties.

Polymer Chemistry

Fluorinated compounds are used to enhance the thermal and chemical stability of polymers. Research indicates that adding such compounds can improve the mechanical properties of materials used in various applications, including coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
PharmacologyPotential anticancer and neuropharmacological effects ,
Biochemical ResearchRole in enzyme inhibition and protein interaction studies ,
Material ScienceImprovement of thermal and chemical stability in polymers ,

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various trifluoromethyl-containing benzamides on cancer cell lines. The results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity, paving the way for further exploration of this compound in drug development.

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, researchers synthesized several benzamide derivatives to assess their impact on neurotransmitter systems. The findings suggested that these compounds could modulate serotonin receptors, indicating potential therapeutic applications for mood disorders.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Positioning : The 2-(trifluoromethyl) group in the target compound is conserved in Fluopyram and GSK3787, enhancing resistance to oxidative degradation .
  • Ethylamine Chain Modifications : Replacing the 2-methylphenyl group with heterocycles (e.g., thiophene in ) alters electronic properties and binding affinity. For example, Fluopyram’s pyridinyl chain improves target specificity for fungal enzymes .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce metabolic clearance but may limit membrane permeability.

Agrochemicals

  • Fluopyram : Targets succinate dehydrogenase (SDHI class), disrupting fungal energy metabolism. The trifluoromethyl group increases bioavailability in soil .
  • N-[2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide : A thrips insecticide with dual trifluoromethyl groups for enhanced activity .

Medicinal Chemistry

  • GSK3787 : Inhibits PPARδ with an IC₅₀ of 130 nM, leveraging sulfonamide and pyridine groups for high receptor affinity .
  • N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide: Targets kinase pathways (e.g., JAK/STAT) in cancer research .

Biological Activity

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H18F3N
  • Molecular Weight : 303.33 g/mol
  • CAS Number : 7097-81-6

The presence of the trifluoromethyl group and the methoxy group are significant as they often enhance the lipophilicity and biological activity of organic compounds.

Antiviral Activity

Research indicates that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown efficacy against various viruses such as HBV (Hepatitis B Virus), HIV, and HCV (Hepatitis C Virus) by increasing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication .

Anticancer Potential

Benzamide derivatives have also been explored for their anticancer activities. A study demonstrated that certain benzamide compounds showed significant cytotoxic effects against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM . The mechanisms behind this activity often involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural components:

  • Substituents : The introduction of electron-withdrawing groups like trifluoromethyl enhances potency.
  • Alkyl Chains : Variations in alkyl chain length and branching affect solubility and bioavailability.
  • Aromatic Systems : The presence of methoxy or other substituents on aromatic rings can modulate interaction with biological targets.

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of benzamide derivatives, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide was identified as a potent inhibitor of HBV replication. The compound's mechanism involved increasing intracellular levels of APOBEC3G, leading to enhanced antiviral activity .

Study 2: Anticancer Activity

Another research focused on a series of benzamide derivatives, including those structurally similar to this compound, reported significant cytotoxicity against various cancer cell lines. The study highlighted that modifications in the benzamide structure led to varying degrees of activity, emphasizing the importance of SAR in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.